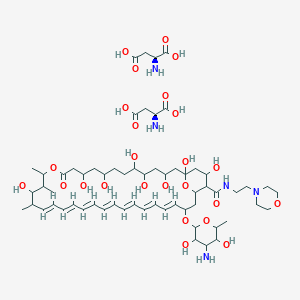![molecular formula C9H6N4O B139599 Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one CAS No. 134485-88-4](/img/structure/B139599.png)
Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one is a heterocyclic compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it an attractive target for synthesis and investigation.
Aplicaciones Científicas De Investigación
Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one has been investigated for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In materials science, Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one has been investigated for its potential use in the development of organic semiconducting materials. In catalysis, this compound has shown potential as a catalyst for various chemical reactions.
Mecanismo De Acción
The mechanism of action of Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in the regulation of cell growth, proliferation, and differentiation.
Efectos Bioquímicos Y Fisiológicos
Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one can reduce tumor growth in animal models and improve glucose tolerance in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one is its unique structure, which makes it an attractive target for synthesis and investigation. This compound has also shown promising results in various scientific research applications. However, one of the limitations of Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential use in materials science and catalysis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one involves a multi-step process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a catalyst such as palladium. The resulting intermediate is then subjected to a series of reactions to form the final product.
Propiedades
Número CAS |
134485-88-4 |
|---|---|
Nombre del producto |
Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one |
Fórmula molecular |
C9H6N4O |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
2,5,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one |
InChI |
InChI=1S/C9H6N4O/c14-9-8-11-4-5-13(8)7-6(12-9)2-1-3-10-7/h1-5H,(H,12,14) |
Clave InChI |
RBWPRDOIOGBINM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N3C=CN=C3C(=O)N2 |
SMILES canónico |
C1=CC2=C(N=C1)N3C=CN=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)


![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)


